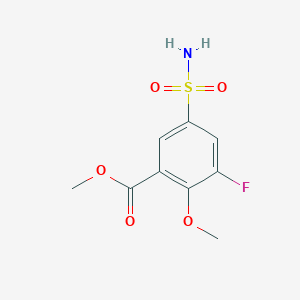
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-fluoro-2-methoxybenzoate.
Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-amino-2-methoxy-5-sulfamoylbenzoate.
Hydrolysis: 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid.
Reduction: 3-fluoro-2-methoxy-5-aminobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate exerts its effects depends on its application:
Biochemical Interactions: The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity.
Molecular Targets: Targets may include specific proteins or nucleic acids, depending on the biological context.
Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 3-chloro-2-methoxy-5-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties.
Methyl 3-fluoro-2-methoxybenzoate: Lacks the sulfamoyl group, which is crucial for certain biochemical interactions.
Uniqueness
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a fluorine atom and a sulfamoyl group makes it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C9H10FNO5S |
|---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)10)17(11,13)14/h3-4H,1-2H3,(H2,11,13,14) |
InChI-Schlüssel |
YVUMSKISTFRAES-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
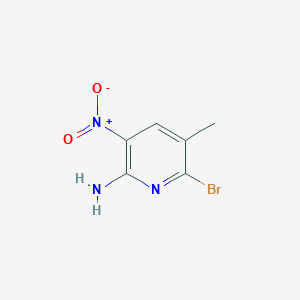
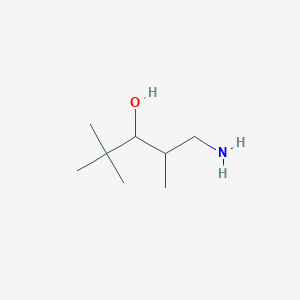

![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
amine](/img/structure/B13151624.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
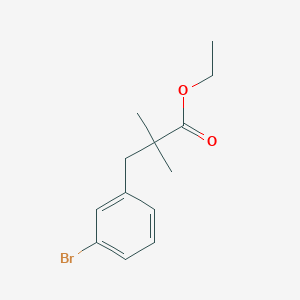
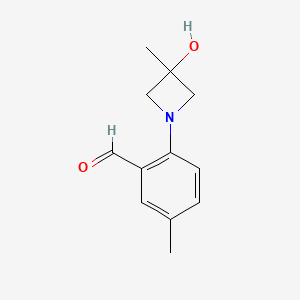
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
